2,6-Diamino-8-purinol
Description
Historical Context of Purine (B94841) Analogue Research
The investigation of purine analogues has a rich history rooted in the desire to understand and manipulate cellular processes. Early research in the mid-20th century, notably by Nobel laureates George Hitchings and Gertrude Elion, laid the groundwork for the field. researchgate.net Their work on compounds like 6-mercaptopurine (B1684380) and 6-thioguanine, synthesized in 1951, was pivotal in cancer therapy and demonstrated that modifying the purine structure could yield potent therapeutic agents. researchgate.netnih.gov This pioneering research established the core principle of antimetabolite therapy: creating molecules that mimic natural purines to interfere with nucleic acid synthesis and cellular replication. researchgate.netnih.gov The success of these early analogues spurred further exploration into a wide array of purine derivatives, including those with substitutions at various positions on the purine ring, leading to the synthesis and study of compounds like 2,6-Diamino-8-purinol. nih.gov
Structural Characteristics and Biological Relevance of the Purine Scaffold
The purine scaffold, a heterocyclic aromatic organic compound, is fundamental to all life, forming the basis of the nucleobases adenine (B156593) and guanine (B1146940) in DNA and RNA. researchgate.netrsc.org This core structure consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. researchgate.netrsc.org The versatility of the purine scaffold allows for a diverse range of chemical modifications, leading to a vast number of derivatives with significant biological activities. researchgate.netrsc.org These derivatives are integral to cellular metabolism, signaling pathways, and as components of essential coenzymes. rsc.orgmdpi.com The ability to create hybrid molecules by combining purine and pyrimidine scaffolds has further expanded the potential for developing compounds with improved pharmacological properties. mdpi.com The specific substitutions on the purine ring, such as the amino groups at the C2 and C6 positions and the hydroxyl group at the C8 position in this compound, are crucial in determining the molecule's chemical properties and biological interactions. smolecule.comimtm.cz
Significance of this compound as a Chemical Entity in Research
This compound, a synthetic purine derivative, holds particular significance as a research tool. smolecule.com Its chemical structure, featuring amino groups at the 2 and 6 positions and a hydroxyl group (in its tautomeric form, purinol) at the 8-position, makes it a valuable subject for a range of chemical and biological studies. smolecule.com The compound is primarily utilized in laboratory settings to investigate purine metabolism and for its electrochemical properties. smolecule.com It is often studied in its hemisulfate monohydrate form. smolecule.com
The unique arrangement of functional groups on the purine ring gives this compound distinct properties that are leveraged in various research applications. It serves as a building block in organic synthesis for creating more complex molecules.
Overview of Key Academic Research Domains
Academic research involving this compound spans several key domains, primarily focusing on its biochemical and electrochemical properties.
Enzyme Inhibition: A significant area of research is its activity as an enzyme inhibitor. Studies have shown that this compound can inhibit enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase and guanosine (B1672433) deaminase. smolecule.com This inhibitory action makes it a useful tool for studying these metabolic pathways.
Electrochemical Studies: The compound's electrochemical behavior is another major research focus. smolecule.com Its oxidation has been studied using various techniques, including cyclic voltammetry. Research has shown that 2,6-diaminopurine (B158960) can be oxidized to this compound, which is then further oxidized to a diimine. doi.orgresearchgate.net These studies are often conducted using modified electrodes, such as multiwall carbon nanotube modified glassy carbon electrodes. researchgate.net
Biochemical Probes: Due to its structural similarity to natural purines, this compound and its derivatives can be used as probes to explore the active sites of enzymes and receptors involved in purine signaling and metabolism.
Synthetic Chemistry: In the realm of synthetic chemistry, this compound serves as a starting material or an intermediate for the synthesis of other purine derivatives. Researchers explore various chemical reactions such as oxidation, reduction, and substitution to create novel compounds with potentially interesting biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-diamino-7,9-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREVGBUCKQNOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1NC(=O)N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222656 | |
| Record name | 2,6-Diamino-8-purinol | |
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Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72308-52-2 | |
| Record name | 2,6-Diamino-7,9-dihydro-8H-purin-8-one | |
| Source | CAS Common Chemistry | |
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| Record name | 2,6-Diamino-8-purinol | |
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| Record name | 72308-52-2 | |
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| Record name | 2,6-Diamino-8-purinol | |
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| Record name | 2,6-diamino-1,7-dihydro-8H-purin-8-one | |
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Synthetic Methodologies and Chemical Transformations of 2,6 Diamino 8 Purinol
Modern and Efficient Synthetic Strategies for 2,6-Diamino-8-purinol
Contemporary synthetic efforts are geared towards improving yield, simplifying procedures, and achieving higher regioselectivity. These modern strategies often involve building the purine (B94841) ring system from acyclic or pyrimidine (B1678525) precursors, or employing more sophisticated substitution reactions.
The regioselective functionalization of the purine core is critical for the synthesis of specific isomers and derivatives. As mentioned, the inherent difference in electrophilicity between the C6 and C2 positions in 2,6-dichloropurine (B15474) is a key tool for chemists. arkat-usa.org The synthesis of 2,6-diamino-substituted purines often proceeds via two sequential selective nucleophilic substitution reactions, with the first substitution occurring at the more reactive C6 position, followed by substitution at the C2 position. arkat-usa.org
Beyond the carbon framework, regioselective alkylation of the nitrogen atoms in the purine ring is another important strategy. While direct alkylation often yields a mixture of N7 and N9 isomers, specific methods have been developed to favor one over the other. nih.gov For example, a method for direct N7 regioselective introduction of tert-alkyl groups using N-trimethylsilylated purines and a SnCl₄ catalyst has been developed, which is significant as this substitution pattern was previously difficult to achieve. nih.govacs.org The choice of substituent at the C6 position can also influence the regioselectivity of these N-alkylation reactions. acs.org
Multi-step synthesis provides a versatile platform for constructing the this compound molecule from simpler, more readily available starting materials. vapourtec.com A prominent strategy involves the cyclization of a substituted pyrimidine to form the fused imidazole (B134444) ring of the purine system. For instance, the synthesis of 2,6-diamino-1,7-dihydropurin-8-one (B48695), a tautomer of this compound, can be achieved by the thermal cyclization of a 5-amino-4-chloro-6-(substituted)aminopyrimidine precursor with urea (B33335) in a solvent like dimethylformamide (DMF). This reaction sequence involves an initial nucleophilic displacement of the chlorine atom by urea, followed by an intramolecular cyclization to construct the purine core.
Another multi-step approach builds the purine scaffold through a series of sequential substitutions and cyclizations on a pyrimidine intermediate. For example, starting with 4,6-dichloro-2-methyl-5-nitropyrimidine, sequential substitution with a primary amine and then benzylmercaptan, followed by reduction of the nitro group, yields a diaminopyrimidine intermediate. acs.org This intermediate can then be cyclized to form the purine ring with a substituent at the C8 position. acs.org Such multi-step strategies, including those adapted for continuous-flow reactors, are crucial for both laboratory-scale synthesis and potential industrial production. researchgate.net
Table 1: Comparative Analysis of Synthetic Methods for the Purine Core
| Method | Starting Material Example | Key Advantages | Limitations | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrimidine Cyclization | 5-amino-4-chloro-6-(methylamino)pyrimidine | High regioselectivity, builds the core structure | Often requires harsh conditions (e.g., reflux in DMF) | 65-70 | |
| Sequential Substitution | 2,6-Dichloropurine | Good control over substituent introduction at C6 and C2 | Requires a pre-formed purine core, may involve multiple steps | ~76 (for first substitution) | arkat-usa.org |
| Reductive Amination | 2,8-Dioxopurine derivatives | Applicable to diverse substrates | Can be sensitive to moisture and oxygen | 60-75 | |
Derivatization and Analogue Synthesis Strategies
The modification of the this compound scaffold is crucial for exploring its chemical and biological properties. Strategies focus on N-substitution and the attachment of sugar moieties to create nucleoside analogues.
The synthesis of N-substituted derivatives involves the introduction of various functional groups onto the nitrogen atoms of the purine ring or the exocyclic amino groups. These modifications can significantly alter the molecule's properties. A well-known example from the broader class of 2,6-diaminopurines is reversine (B1683945) (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine), which is synthesized from 2,6-dichloropurine. arkat-usa.orgnih.gov The synthesis involves a stepwise nucleophilic substitution, first with cyclohexylamine (B46788) at C6, followed by reaction with 4-morpholinoaniline (B114313) at C2. arkat-usa.org The synthesis of analogues with different substituents on the amino groups follows similar principles, allowing for the creation of libraries of compounds for screening purposes. nih.gov Furthermore, methylation of the N6-substituent has been shown to prevent the formation of certain by-products during synthesis. nih.gov
The preparation of nucleoside analogues, where a sugar ring is attached to the purine base, is a key strategy for creating compounds that can interact with biological systems. Chemo-enzymatic methods have proven to be particularly effective for this purpose. Purine nucleoside phosphorylase (PNP) is an enzyme that can catalyze the reversible phosphorolysis of purine nucleosides, and it can be used synthetically to attach sugar moieties to purine bases. nih.govpreprints.org For example, the ribosylation of 2,6-diamino-8-azapurine, a close analogue, has been achieved using PNP from different sources (calf or E. coli) to produce various N7, N8, and N9-ribosides. nih.gov
Enzymatic transglycosylation is another powerful technique, where the sugar moiety is transferred from a pyrimidine nucleoside (like uridine (B1682114) or thymidine) to the target purine base, catalyzed by a pair of enzymes, pyrimidine nucleoside phosphorylase (PyNP) and purine nucleoside phosphorylase (PNP). mdpi.com More classical chemical methods, such as the Vorbrüggen glycosylation, can also be employed. This involves reacting a silylated heterocyclic base with an activated sugar derivative, although it can be a more laborious, multi-step process. rtu.lv The synthesis of 2,6-diaminopurine (B158960) ribonucleoside has also been demonstrated from ribose 1'-2' cyclic phosphate (B84403) and 2,6-diaminopurine. nih.govacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Other Names/Synonyms | Molecular Formula |
|---|---|---|
| This compound | 2,6-diamino-1,7-dihydropurin-8-one; 2-Amino-6-amino-hypoxanthine | C₅H₆N₆O |
| 2,6-Dichloropurine | C₅H₂Cl₂N₄ | |
| Xanthine (B1682287) | C₅H₄N₄O₂ | |
| Urea | CH₄N₂O | |
| Dimethylformamide | DMF | C₃H₇NO |
| 5-amino-4-chloro-6-(methylamino)pyrimidine | C₅H₇ClN₄ | |
| Reversine | N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine | C₂₁H₂₆N₈O |
| 2,6-diamino-8-azapurine | DaaPu | C₄H₅N₇ |
| Uridine | C₉H₁₂N₂O₆ | |
| Thymidine | C₁₀H₁₄N₂O₅ | |
| Benzylmercaptan | C₇H₈S | |
| 4,6-dichloro-2-methyl-5-nitropyrimidine | C₅H₃Cl₂N₃O₂ | |
| Cyclohexylamine | C₆H₁₃N | |
| 4-Morpholinoaniline | C₁₀H₁₄N₂O | |
| n-Butanol | C₄H₁₀O |
Scaffold Modification and Heterocyclic Ring Fusions
The purine core of this compound serves as a versatile scaffold for further chemical modifications, including the fusion of additional heterocyclic rings. These transformations are crucial in medicinal chemistry for creating structurally diverse libraries of compounds with potentially new biological activities. The reactivity of the purine ring system, with its multiple nitrogen atoms and functional groups, allows for a variety of chemical strategies to be employed for scaffold modification and the construction of fused-ring systems.
Research into the modification of the purine scaffold is extensive, often utilizing precursor molecules that are structurally related to this compound. Methodologies frequently involve the cyclization of substituted pyrimidine precursors or multicomponent reactions to build upon the existing purine structure.
Scaffold Modification Strategies
Modifications to the this compound scaffold can be achieved through various chemical reactions that target the amino groups or the purine ring itself. These reactions can introduce new functional groups, alter existing ones, or build entirely new ring structures.
One common approach involves the sequential substitution of precursors like 2,6-dichloropurine. arkat-usa.org While not directly modifying this compound, this methodology highlights the differential reactivity of positions on the purine ring, a principle that can be applied to its derivatives. For instance, the chlorine atom at the C-6 position is generally more susceptible to nucleophilic substitution than the one at the C-2 position. arkat-usa.org This allows for the stepwise introduction of different amino groups, leading to a variety of N-substituted 2,6-diaminopurine derivatives. arkat-usa.orgnih.gov
Another strategy involves the oxidation of the purine ring. Electrochemical oxidation of 2,6-diaminopurine, a related compound, results in the formation of this compound (also referred to as 2,6-diamino-8-hydroxypurine), which can be further oxidized to unstable diimine intermediates. researchgate.net These intermediates can then undergo hydrolysis, leading to various degradation products. researchgate.net This demonstrates a method for modifying the oxidation state and subsequent reactivity of the scaffold.
The table below summarizes key reactions used for modifying purine scaffolds, which are applicable to derivatives of this compound.
| Reaction Type | Starting Material Example | Reagents and Conditions | Product Type | Ref |
| Nucleophilic Substitution | 2,6-Dichloropurine | Amine, Solvent (e.g., n-BuOH), Heat | N-substituted 2,6-diaminopurine | arkat-usa.org |
| Oxidation | 2,6-Diaminopurine | Electrochemical oxidation | This compound | researchgate.net |
| Cyclization | 5-Amino-4-chloro-6-(methylamino)pyrimidine | Urea, DMF, Reflux | Purine derivative |
Heterocyclic Ring Fusions
The fusion of additional heterocyclic rings onto the purine scaffold can lead to novel chemical entities with unique three-dimensional shapes and properties. These fused systems are often designed to mimic or interact with biological targets in new ways.
One of the primary methods for constructing fused heterocyclic systems is through the reaction of a diaminopyrimidine precursor with a bielectrophilic reagent. For example, the Traube purine synthesis involves reacting a 4,5-diaminopyrimidine (B145471) with reagents like formic acid to form the purine ring. scribd.com This fundamental reaction can be adapted to create more complex fused systems by using different cyclizing agents.
The condensation of 5-aminopyrazole derivatives with various bielectrophilic compounds is a well-established method for creating a range of fused pyrazoloazines, which are structurally related to purines. beilstein-journals.org These reactions can lead to the formation of pyrazolo[3,4-d]pyrimidines, which are isomers of purines and share a similar core structure. beilstein-journals.org Such strategies could potentially be adapted to start from a modified this compound scaffold to build novel fused systems.
Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to fused heterocyclic systems. For example, a ternary mixture of aminomalononitrile, urea, and an α-amino acid methyl ester can undergo annulation to produce C(8)-substituted purines with amino acid side chains, mimicking prebiotic synthesis conditions.
The table below provides examples of synthetic routes leading to fused heterocyclic systems that are structurally analogous to or derivable from purine scaffolds.
| Fused System | Precursor Example | Reagents and Conditions | Key Transformation | Ref |
| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole derivative | Bielectrophilic reagent | Annulation/Cyclization | beilstein-journals.org |
| 8-Methyl-9H-purine | 4,5-Diaminopyrimidine | Acetic anhydride | Traube Synthesis | scribd.com |
| C(8)-Substituted Purine | Aminomalononitrile, Urea, α-Amino acid methyl ester | Microwave irradiation | Multicomponent Reaction/Annulation |
These methodologies underscore the chemical tractability of the purine scaffold and its derivatives, like this compound, for creating a wide array of complex heterocyclic structures for chemical and biological investigation.
Reactivity and Reaction Mechanisms of 2,6 Diamino 8 Purinol
Electrochemical Oxidation Studies
The electrochemical oxidation of 2,6-Diamino-8-purinol has been a subject of detailed investigation, often studied as the second oxidation step of 2,6-diaminopurine (B158960). tubitak.gov.trresearchgate.net Studies utilizing techniques such as electrochemistry, spectroelectrochemistry, and gas chromatography/mass spectrometry have provided a clear mechanism for its oxidation in aqueous solutions. researchgate.netresearchgate.net The oxidation is an electrochemically irreversible process. tubitak.gov.tr
Table 1: Electrochemical Oxidation Pathway
| Step | Reactant | Process | Product/Intermediate | Reference |
|---|---|---|---|---|
| 1 | 2,6-diaminopurine | 2e⁻, 2H⁺ Oxidation | This compound | researchgate.netresearchgate.net |
| 2 | This compound | 2e⁻, 2H⁺ Oxidation | 2,6-diaminopurinol-diimine (unstable) | researchgate.netresearchgate.netresearchgate.net |
Experimental evidence confirms that the 2e⁻, 2H⁺ oxidation of this compound leads directly to the formation of a highly unstable diimine intermediate. researchgate.netresearchgate.netsmolecule.comscispace.com This diimine, specifically the 2,6-diaminopurinol-diimine, is the primary oxidation product before subsequent decomposition. researchgate.netresearchgate.net Its instability is a key feature of the reaction mechanism, leading to rapid follow-up reactions, primarily hydrolysis. researchgate.netscispace.com
The diimine intermediate formed during the oxidation of this compound is not stable and undergoes decomposition through a series of hydrolysis reactions. researchgate.netresearchgate.netscispace.com These reactions break down the unstable diimine into final, more stable products. researchgate.net Gas chromatography/mass spectrometry (GC/MS) has been used to identify these decomposition products. researchgate.netresearchgate.net The two primary final products identified from the hydrolytic decomposition are 5-hydroxyhydantoin-5-carboxamide (B12834451) and 1-carbohydroxy-2,4,6,8-tetraaza-3,7-dioxo-4-ene-bicyclo smolecule.comsmolecule.comoctane (BCA). researchgate.netresearchgate.net
Table 2: Identified Hydrolytic Decomposition Products
| Decomposition Product | Method of Identification | Reference |
|---|---|---|
| 5-hydroxyhydantoin-5-carboxamide | Gas Chromatography/Mass Spectrometry (GC/MS) | researchgate.netresearchgate.net |
| 1-carbohydroxy-2,4,6,8-tetraaza-3,7-dioxo-4-ene-bicyclo smolecule.comsmolecule.comoctane (BCA) | Gas Chromatography/Mass Spectrometry (GC/MS) | researchgate.netresearchgate.net |
Redox Chemistry in Biochemical Systems
The redox properties of this compound are relevant to its function in biochemical contexts. Purine (B94841) derivatives are fundamental to various biological processes, and their metabolic redox processes are critical for their activity and toxicity. researchgate.net this compound has been shown to inhibit enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase. smolecule.com
A significant application of its redox characteristics is its use as an internal standard for the accurate quantification of 8-oxo-7,8-dihydroguanine (8-oxoGua) in cellular DNA. nih.gov 8-oxoGua is a product of oxidative DNA damage, and its accurate measurement is crucial in studies of oxidative stress. nih.gov In this method, this compound (referred to as (NH2)2-OH-Pur) is added to DNA samples before hydrolysis and analysis by high-performance liquid chromatography with electrochemical detection, allowing for precise quantification of the oxidative damage marker. nih.gov
Other Chemical Transformations (e.g., Substitution Reactions at Amino Groups)
While the electrochemical oxidation pathway is well-documented, this compound can potentially undergo other chemical transformations common to purine structures. The amino groups at the C2 and C6 positions are sites for potential substitution reactions. smolecule.com Studies on related purine nucleosides demonstrate the feasibility of such reactions. For example, the 2-amino-6-chloro-purine ribonucleoside can undergo nucleophilic substitution where the chloro group at the C6 position is replaced by fluoro or azido (B1232118) groups. researchgate.net Similarly, 2,6-diamino-1,7-dihydropurin-8-one (B48695) is known to participate in nucleophilic or electrophilic substitution reactions. These examples suggest that the amino groups of this compound could be targeted for chemical modification to synthesize new derivatives, although specific studies on these reactions for this exact compound are less common.
Spectroscopic and Structural Elucidation of 2,6 Diamino 8 Purinol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,6-diamino-8-purinol. Both ¹H and ¹³C NMR are instrumental in confirming the molecular structure. In ¹H NMR, signals corresponding to the amino groups (NH₂) are typically observed around 6.5–7.5 ppm. The ¹³C NMR spectrum would show a characteristic signal for the carbonyl group (C=O) in the range of 160–170 ppm.
Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to resolve structural ambiguities, including the definitive assignment of tautomeric forms. ipb.pt HSQC correlates the chemical shifts of directly bonded protons and carbons, while HMBC reveals longer-range couplings (typically 2-3 bonds), helping to piece together the complete carbon skeleton and the placement of substituents. ipb.ptnptel.ac.in These advanced methods are essential for complex heterocyclic systems where spectral overlap and the presence of multiple nitrogen atoms can complicate one-dimensional spectra. researchgate.net
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H (NH₂) | ~6.5–7.5 | Chemical shift can be broad and solvent-dependent. |
Isotope labeling is a powerful strategy in NMR spectroscopy to simplify complex spectra and to probe specific sites within a molecule. nih.gov For purine (B94841) derivatives like this compound, selective incorporation of stable isotopes such as ¹³C and ¹⁵N can be achieved through chemical or enzymatic synthesis. mdpi.comacs.org This approach is particularly valuable for studying larger RNA molecules where spectral overlap is a significant issue. nih.govacs.org
By introducing ¹³C or ¹⁵N at specific positions, researchers can selectively observe signals from these labeled sites, effectively filtering out the complex background from unlabeled atoms. pnas.org This allows for precise measurement of chemical shifts, coupling constants, and internuclear distances through techniques like Rotational Echo Double Resonance (REDOR). pnas.org For instance, the synthesis of purine nucleotides with ¹³C or ¹⁵N labels allows for detailed NMR studies of RNA structure and dynamics. acs.org This methodology is adaptable for creating specifically labeled this compound to aid in its detailed structural and dynamic analysis in various environments. acs.org
Mass Spectrometry Applications for Molecular Structure Analysis and Product Identification
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C₅H₆N₆O).
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆N₆O | sielc.comepa.gov |
| Molecular Weight | 166.14 g/mol | epa.govnih.gov |
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and conformational structure of this compound. These two techniques are complementary and together offer a comprehensive vibrational analysis. spectroscopyonline.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not found in the search results, the structures of related purine derivatives like xanthine (B1682287) have been elucidated using advanced techniques such as 3D electron diffraction (3D-ED). acs.orgcam.ac.uk
The crystal structure of a 6-oxy purine derivative was determined to exist in a specific tautomeric form, highlighting the power of X-ray crystallography in resolving such structural ambiguities. nih.gov For purine derivatives, crystal structures reveal important details about intermolecular interactions, such as hydrogen bonding, which can involve the amino groups and the purine ring nitrogens. researchgate.net These interactions are crucial for understanding the packing of molecules in the solid state and can influence the compound's physical properties.
UV-Visible Spectroscopy for Electronic Transitions and Tautomeric Studies
UV-Visible spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light by the conjugated purine system leads to the excitation of electrons to higher energy orbitals, resulting in a characteristic spectrum. ijprajournal.com
For purine derivatives, the position and intensity of absorption maxima (λmax) are sensitive to the molecular structure, including the nature and position of substituents and the tautomeric form present. For instance, in a study of 2,6-diaminopyridine, the UV spectrum showed absorption peaks at 308, 244, and 203 nm. researchgate.net The UV-Vis spectrum of this compound is expected to show absorptions related to the π → π* transitions of the purine ring. Tautomerism, a common feature in purine chemistry, can be studied using UV-Vis spectroscopy as different tautomers often exhibit distinct absorption spectra. This technique has been used to analyze the kinetics of reactions involving purine analogs, such as their stability under oxidative conditions.
Theoretical and Computational Studies of 2,6 Diamino 8 Purinol
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of 2,6-Diamino-8-purinol from first principles. academie-sciences.fr These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for understanding its geometry, reactivity, and spectroscopic properties. nih.gov
Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, researchers can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The molecular formula is C₅H₆N₆O, and its structure is registered under CAS number 72308-52-2. nih.govepa.gov
DFT calculations provide detailed information about the electronic properties. The distribution of electrons across the molecule is described by calculating the molecular electrostatic potential (MEP), which highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting the molecule's chemical reactivity and its ability to participate in electronic transitions. dntb.gov.uaresearchgate.net
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆N₆O | nih.gov |
| Molecular Weight | 166.14 g/mol | nih.gov |
| InChIKey | LREVGBUCKQNOFO-UHFFFAOYSA-N | nih.gov |
| IUPAC Name | 2,6-diamino-7,9-dihydropurin-8-one | nih.gov |
| Hydrogen Bond Donor Count | 4 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
Like many purine (B94841) derivatives, this compound can exist in several tautomeric forms, which differ in the location of a proton. The relative stability of these tautomers can significantly influence the molecule's chemical behavior and how it is recognized by biological receptors. Tautomerism can occur between keto-enol forms at the 8-position and through protonation at different nitrogen atoms (N1, N3, N7, or N9) of the purine ring system. alfred.eduacs.org
Quantum chemical calculations are essential for studying these tautomeric equilibria. alfred.edupsu.edu By computing the relative free energies of all possible tautomers in both the gas phase and in aqueous solution (often using implicit solvation models like the Polarizable Continuum Model, or PCM), researchers can predict their equilibrium populations. psu.edunih.gov Studies on the closely related compound 2,6-diamino-8-azapurine, using DFT computations, have revealed that the N(9)-H tautomer is the most populated form, a finding that aligns with experimental data. alfred.eduresearchgate.net This suggests that the N(9)-H tautomer of this compound is also likely to be a significant species under physiological conditions.
Table 2: Representative Tautomers of this compound for Computational Analysis
| Tautomer Name | Description | Predicted Stability (Hypothetical) |
|---|---|---|
| 8-oxo-N(9)H | Keto form with proton on N9 | Most Stable |
| 8-oxo-N(7)H | Keto form with proton on N7 | Less Stable |
| 8-hydroxy | Enol form with hydroxyl group at C8 | High Energy |
| 8-oxo-N(1)H | Keto form with proton on N1 | Less Stable |
Molecular Dynamics Simulations of Compound Interactions
While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to study its behavior over time, particularly its interactions with biological macromolecules like proteins or nucleic acids. nih.gov An MD simulation calculates the trajectory of every atom in a system by solving Newton's equations of motion, providing a dynamic view of molecular interactions.
For this compound, MD simulations can be used to:
Assess Binding Stability: After an initial binding pose is predicted by docking, MD simulations can test the stability of the ligand-protein complex over nanoseconds or longer.
Analyze Conformational Changes: Simulations can reveal how the protein or the ligand adjusts its shape to achieve an optimal fit.
Calculate Binding Free Energy: Advanced MD techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can provide quantitative estimates of the binding affinity.
Preliminary computational work on related azapurines has involved setting up ligand-receptor systems for MD simulations to understand their dynamic behavior within a biological environment. nih.gov
In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR are computational methodologies used to correlate a compound's chemical structure with its biological activity. biorxiv.orgnih.gov These models are crucial in drug discovery for optimizing lead compounds and predicting the activity of new, unsynthesized molecules. researchgate.netd-nb.info
Structure-Activity Relationship (SAR): This is a qualitative analysis of how specific changes to the molecular structure of this compound affect its biological function. For instance, researchers might analyze how substituting the amino groups or modifying the purine core alters its inhibitory activity against a target enzyme like xanthine (B1682287) oxidase. smolecule.com
Quantitative Structure-Activity Relationship (QSAR): QSAR builds a mathematical model that quantitatively links molecular descriptors (e.g., physicochemical properties like logP, electronic properties from DFT, or 3D shape descriptors) of a series of compounds to their measured biological activity (e.g., IC₅₀). biorxiv.org While no specific QSAR model for this compound is publicly available, a hypothetical study would involve synthesizing a library of derivatives, measuring their activity, calculating descriptors, and using statistical methods like partial least squares (PLS) to build a predictive model. biorxiv.org
Table 3: Conceptual Data for a QSAR Study of Purinol Derivatives
| Compound | Modification | LogP (Descriptor) | Dipole Moment (Descriptor) | IC₅₀ (µM) (Activity) |
|---|---|---|---|---|
| This compound | Parent Compound | -1.5 | 5.2 D | 15.0 |
| Derivative A | Methyl at N9 | -1.1 | 5.5 D | 12.5 |
| Derivative B | Chloro at C2 | -0.8 | 4.8 D | 25.2 |
Computational Ligand-Protein Docking Studies of Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is essential for generating hypotheses about the mechanism of action of this compound at a molecular level.
The docking process involves:
Obtaining the 3D structures of the ligand (this compound) and the protein target.
Using a docking algorithm, such as that in AutoDock Vina, to systematically sample many possible binding poses of the ligand within the protein's active site. nih.gov
Employing a scoring function to rank the poses based on their predicted binding affinity, usually expressed as a binding energy score.
The results of a docking study can identify the most likely binding mode and reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein. nih.govresearchgate.net This information is invaluable for understanding the basis of its biological activity and for designing more potent analogs.
Table 4: Hypothetical Docking Results for this compound with a Target Protein
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
|---|---|---|---|
| Xanthine Oxidase | -7.8 | Glu802, Arg880, Phe914 | 3 |
| Guanosine (B1672433) Deaminase | -6.9 | Asp120, Tyr150, His241 | 2 |
Biochemical and Molecular Interaction Studies of 2,6 Diamino 8 Purinol
Mechanisms of Enzyme Inhibition
The inhibitory potential of 2,6-Diamino-8-purinol, also known as 2,6-diamino-8-hydroxypurine, has been a subject of interest in biochemical research, particularly concerning enzymes involved in purine (B94841) metabolism. While direct and extensive studies on this specific compound are limited, research on structurally similar purine analogs provides significant insights into its probable mechanisms of action.
Xanthine (B1682287) Oxidase Inhibition Mechanisms
Xanthine oxidase (XO) is a key enzyme in purine catabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. wikipedia.org Elevated levels of uric acid are associated with conditions such as gout. wikipedia.org Consequently, inhibitors of xanthine oxidase are clinically important. wikipedia.org While direct studies detailing the inhibition of xanthine oxidase by this compound are not extensively available, research on analogous compounds offers a basis for understanding its potential inhibitory actions.
Purine analogues, such as allopurinol, are well-known inhibitors of xanthine oxidase. wikipedia.org The inhibitory mechanism often involves the compound acting as a substrate for the enzyme, leading to the formation of a tightly bound intermediate that inactivates the enzyme. For instance, studies on 2-amino-6-hydroxy-8-mercaptopurine (B14735) (a structurally related compound where the 8-hydroxyl group is replaced by a thiol group) have demonstrated potent inhibition of xanthine oxidase. nih.govnih.gov It is plausible that this compound could also bind to the active site of xanthine oxidase, competing with the natural substrates, hypoxanthine and xanthine. The amino groups at positions 2 and 6, and the hydroxyl group at position 8, would likely form hydrogen bonds with amino acid residues in the active site, contributing to the binding affinity.
Guanosine (B1672433) Deaminase Inhibition Mechanisms
Guanosine deaminase (also known as guanine (B1146940) deaminase or GDA) is an enzyme that catalyzes the hydrolytic deamination of guanine to xanthine. wikipedia.orgresearchgate.net This enzyme plays a crucial role in the purine salvage pathway. researchgate.net There is a lack of specific research findings on the inhibition of guanosine deaminase by this compound in the available scientific literature. However, the structural similarity of this compound to guanine, the natural substrate of the enzyme, suggests a potential for competitive inhibition. The inhibitor would be expected to bind to the active site of guanosine deaminase, thereby preventing the binding and subsequent deamination of guanine.
Kinetics of Enzyme-Inhibitor Interactions
| Inhibitor | Substrate | IC50 (µM) | Ki (µM) | Reference |
|---|---|---|---|---|
| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 | nih.gov |
| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | 6-mercaptopurine (B1684380) | 0.54 ± 0.01 | 0.96 ± 0.01 | nih.gov |
| 2-amino-6-purinethiol (APT) | Xanthine | 16.38 ± 0.21 | 6.61 ± 0.28 | nih.gov |
| 2-amino-6-purinethiol (APT) | 6-mercaptopurine | 2.57 ± 0.08 | 1.30 ± 0.09 | nih.gov |
Molecular Basis of Active Site Binding
The active site of xanthine oxidase contains a molybdenum cofactor that is crucial for its catalytic activity. ebi.ac.uk Inhibitors typically interact with the amino acid residues surrounding this cofactor. Molecular docking studies of various inhibitors with xanthine oxidase have revealed key interactions. Although specific molecular modeling studies for this compound are not available, the binding of other purine analogues suggests that hydrogen bonding and hydrophobic interactions are critical. The amino and hydroxyl groups of this compound would be expected to form hydrogen bonds with polar residues in the active site, while the purine ring system could engage in π-π stacking interactions with aromatic residues such as phenylalanine.
Interactions with Nucleic Acids (DNA, RNA)
The structural similarity of this compound to the natural purine bases, adenine (B156593) and guanine, suggests that it may interact with nucleic acids.
Modulation of DNA/RNA Structure and Function
The introduction of modified purine bases into DNA and RNA can significantly affect their structure and stability. The 2,6-diaminopurine (B158960) (DAP) base, which is the core structure of this compound, is known to form three hydrogen bonds with thymine (B56734) in DNA and uracil (B121893) in RNA, in contrast to the two hydrogen bonds formed by adenine. nih.govmdpi.com This additional hydrogen bond generally leads to an increase in the thermal stability of the nucleic acid duplex. nih.govmdpi.com
A study on the interaction of 2,6,8-triaminopurine (B105604) with poly(uridylic acid) (poly(U)), a single-stranded RNA, demonstrated the formation of a stable 2:1 complex. The 8-amino group in this analogue was proposed to form an additional hydrogen bond with the O(2) of the uracil moiety, further stabilizing the complex. While this compound has a hydroxyl group at the 8-position instead of an amino group, it is conceivable that this hydroxyl group could also participate in hydrogen bonding within the major groove of a DNA or RNA duplex, thereby influencing its structure and stability.
Role in Detecting Oxidized DNA Bases
The compound this compound, also known as 2,6-diamino-8-oxopurine, plays a significant role in the analytical quantification of oxidative DNA damage. Oxidative stress can lead to the formation of various lesions in DNA, with guanine being particularly susceptible to oxidation due to its low oxidation potential. researchgate.netmdpi.com One of the major products of oxidative DNA damage is 8-oxo-7,8-dihydroguanine (8-oxoGua), which is a widely recognized biomarker for assessing the extent of such damage in cellular DNA. nih.govnih.gov
The precise measurement of these oxidized bases is crucial for understanding the mechanisms of DNA damage and repair. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive technique used for this purpose. nih.gov In this context, this compound serves as an ideal internal standard for the accurate quantification of 8-oxoGua. nih.gov It is added to DNA samples before the hydrolysis step to account for any variability during sample preparation and analysis, thereby improving the accuracy and reliability of the measurement. nih.gov
Research utilizing this method has successfully quantified baseline levels of 8-oxoGua in the DNA of various tissues. For instance, in one study, the baseline level of 8-oxoGua in the DNA of Sprague-Dawley rats was determined to be approximately 2 to 5 residues per 10⁶ DNA bases. nih.gov The study also demonstrated a three- to fourfold increase in 8-oxoGua levels in the kidneys of rats treated with an iron complex known to induce oxidative stress, highlighting the utility of this analytical approach in toxicological studies. nih.gov
Table 1: Application of this compound in Detecting Oxidized DNA Bases
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Analytical Role | Use of this compound in the detection method. | Internal standard for High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) assay. | nih.gov |
| Target Analyte | The specific oxidized DNA base being quantified. | 8-oxo-7,8-dihydroguanine (8-oxoGua). | nih.gov |
| Baseline Level | Quantified normal level of 8-oxoGua in rat tissue DNA. | 2 to 5 residues per 10⁶ DNA bases. | nih.gov |
| Application Example | Use in a toxicological study to measure induced DNA damage. | A 3- to 4-fold increase in 8-oxoGua was detected in kidney DNA of rats treated with Fe-NTA. | nih.gov |
Cellular Mechanism of Action in In Vitro Models
Purine metabolism, which consists of the de novo and salvage pathways, is essential for synthesizing the building blocks of DNA and RNA, as well as molecules involved in cellular energy and signaling. nih.govwikipedia.org The modulation of these pathways has significant therapeutic value, particularly in inhibiting the proliferation of cells. wikipedia.org Purine analogs, which are structurally similar to natural purines, can interfere with these metabolic pathways. For example, 2,6-diaminopurine (DAP), an analog of adenine, is known to act as a chemical inhibitor in purine metabolism. nih.gov
While this compound belongs to the family of purine analogs, its primary documented role in the context of purine metabolism is analytical rather than modulatory. As established, it is used as an internal standard to quantify products of oxidative damage, which can arise from disruptions in normal cellular processes, including metabolic pathways. nih.gov The activation of DNA damage repair processes has been shown to correlate with an increase in the expression of proteins involved in purine metabolism and a subsequent rise in intracellular purine levels. nih.gov This connection underscores the intricate relationship between DNA integrity and purine biosynthesis. While other purine derivatives directly modulate enzymatic activity, the specific function of this compound as a direct modulator of purine metabolism enzymes in in vitro cellular models is not extensively detailed in the surveyed scientific literature.
The induction of cellular responses such as apoptosis (programmed cell death) and cell differentiation is a key area of investigation for many chemical compounds, including purine derivatives. The structural backbone of purines is a feature of many molecules designed to influence cell cycle progression and survival.
Studies on certain 2,6-diamino-substituted purine derivatives have demonstrated significant biological activity. For instance, the compound Reversine (B1683945), a 2,6-diamino-substituted purine, is recognized as a potent inhibitor of Aurora kinases and interferes with cancer cell cycle progression. nih.gov Research into molecules structurally related to Reversine has been conducted to evaluate their effects on cell cycle arrest in breast and colorectal cancer cells. nih.gov While these findings indicate that the 2,6-diamino-purine scaffold can be a key pharmacophore for inducing cellular responses, direct evidence specifically demonstrating the induction of apoptosis or cell differentiation by this compound in in vitro models is not prominently featured in existing research. The biological activities of such derivatives are highly dependent on the specific substitutions at various positions on the purine ring. nih.gov
Table 2: Cellular Responses Induced by Structurally Related 2,6-Diamino-Substituted Purines
| Compound Class | Example Compound | Mechanism of Action | Cellular Response | Reference |
|---|---|---|---|---|
| 2,6-Diamino-Substituted Purines | Reversine | Aurora kinases inhibitor. | Interference with cancer cell cycle progression. | nih.gov |
| Reversine-related molecules | N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine | Designed based on docking calculations to interact with cellular targets. | Evaluated for cell cycle arrest in breast and colorectal cancer cells. | nih.gov |
Advanced Analytical Methodologies for 2,6 Diamino 8 Purinol
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 2,6-Diamino-8-purinol, providing the necessary separation from complex biological matrices and enabling precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized.
High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) stands out as a highly sensitive and selective method for quantifying electroactive compounds like this compound. Its utility is particularly evident in the analysis of oxidative stress biomarkers, where it is often used as an internal standard.
The principle of HPLC-ECD lies in the separation of the analyte via an HPLC column, followed by its detection in an electrochemical cell where it undergoes an oxidation or reduction reaction at a specific applied potential. The resulting current is directly proportional to the analyte's concentration. For this compound, its purine (B94841) structure is readily oxidizable, making it an ideal candidate for ECD.
Research findings have established specific conditions for its analysis. A common approach involves reverse-phase (RP) HPLC for separation. mdpi.com In stability studies and for monitoring degradation products, an electrochemical detection potential of +0.6 V has been effectively used. dntb.gov.ua The separation itself can be critical, especially in complex samples like urine, where other electrochemically active compounds may co-elute and interfere with the analyte peak. benthamdirect.com
| Parameter | Details |
| Technique | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) |
| Separation Mode | Reverse-Phase (RP) HPLC mdpi.com |
| Mobile Phase | A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid. mdpi.com |
| Detection | Electrochemical Detector (ECD) dntb.gov.ua |
| Applied Potential | +0.6 V for monitoring degradation products. dntb.gov.ua |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool that combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry to identify different substances within a test sample. For non-volatile and polar molecules like purine derivatives, a crucial step of chemical derivatization is required to increase their volatility for GC analysis. sigmaaldrich.comnih.gov Silylation, the process of replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique for this class of compounds. sigmaaldrich.comnih.govumich.edu
However, the application of GC-MS to purines such as this compound and its analogs is fraught with challenges. A significant issue is the potential for artifactual oxidation of the analyte during the sample preparation and derivatization steps. researchgate.net Studies comparing GC-MS with HPLC-ECD for the analysis of the related compound 8-oxoguanine found that the derivatization process (silylation) for GC-MS can cause artificial oxidation of guanine (B1146940), leading to a significant overestimation of the oxidized base. researchgate.net This artifactual oxidation was observed to increase with the duration of the derivatization reaction and was not completely suppressed even when performed under a nitrogen atmosphere. researchgate.net
To obtain reliable quantitative results with GC-MS for such compounds, it is often recommended to implement a pre-purification step, such as preparative HPLC or immunoaffinity chromatography, prior to the derivatization and GC-MS analysis. researchgate.net This step aims to separate the analyte of interest from precursors that could be artificially converted during the analytical process.
Electrochemical Sensing Platforms for Detection
Beyond its use as a detector in HPLC, electrochemistry offers direct sensing platforms for this compound. These sensors are typically based on modified electrodes that enhance sensitivity and selectivity towards the target analyte. The electrochemical activity of this compound, involving a two-electron, two-proton transfer to form a diimine, underpins these detection methods. researchgate.net
A prominent example is the use of multi-walled carbon nanotube modified glassy carbon electrodes (MWCNT/GCE). While detailed studies on this compound are specific, research on the closely related precursor, 2,6-diaminopurine (B158960) (2,6-DAP), provides valuable insights. The electrochemical oxidation of 2,6-DAP on a MWCNT/GCE shows a well-defined, irreversible oxidation peak at approximately +0.72 V (vs. Ag/AgCl) in a pH 7.4 buffer. tandfonline.com Such platforms can achieve low detection limits, with differential pulse voltammetry enabling detection down to the sub-micromolar range (e.g., 0.3 µmol/L for 2,6-DAP). tandfonline.com Given that this compound is itself an electrochemical oxidation product of 2-aminoadenine, these sensing principles are directly applicable to its detection. umich.edu
| Platform Characteristic | Finding |
| Sensing Platform | Multi-Walled Carbon Nanotube Modified Glassy Carbon Electrode (MWCNT/GCE) tandfonline.com |
| Principle | Electrochemical oxidation of the purine ring researchgate.nettandfonline.com |
| Oxidation Potential | ~ +0.72 V vs. Ag/AgCl (for the related 2,6-diaminopurine at pH 7.4) tandfonline.com |
| Detection Limit | 0.3 µmol/L (for the related 2,6-diaminopurine) tandfonline.com |
Spectrophotometric and Fluorometric Assays for Characterization and Quantification
Spectrophotometric and fluorometric methods offer alternative and often complementary approaches for the analysis of this compound.
Spectrophotometric assays , based on UV-Vis absorption, are fundamental for quantification and stability analysis. ugm.ac.idresearchgate.net For this compound, accelerated stability testing has been performed by monitoring its kinetics via UV-Vis spectroscopy, where it exhibits a maximum absorbance (λmax) at 280 nm. This characteristic absorption wavelength allows for its direct measurement, although it can be subject to interference from other compounds that absorb in the same region. researchgate.net
Fluorometric assays provide enhanced sensitivity and are based on the detection of fluorescence emission. mdpi.com While many natural purines are not fluorescent, some analogs, including 2,6-diaminopurine, exhibit fluorescence, albeit weakly in some cases. mdpi.comresearchgate.net Studies on 2,6-diaminopurine (26DAP) and its deoxyribonucleoside have determined fluorescence quantum yields of 0.037 and 0.008, respectively, demonstrating that they are indeed fluorescent. rsc.org This intrinsic property can be harnessed for detection. Furthermore, 2,6-diaminopurine has been incorporated into novel fluorescent probes. For instance, a lanthanide-based probe, TbIII-dtpa-bis(2,6-diaminopurine), was designed to detect uric acid, where the fluorescence of the probe is quenched upon binding. researchgate.net This demonstrates the utility of the 2,6-diamino substituted purine structure in the development of sophisticated fluorometric sensing systems. researchgate.net
Application as an Internal Standard in Bioanalytical Assays
One of the most significant applications of this compound in analytical chemistry is its use as an internal standard (IS) in bioanalytical assays. researchgate.netresearchgate.net An internal standard is a compound added in a constant amount to samples, calibration standards, and controls in a chemical analysis to correct for the loss of analyte during sample processing and instrumental analysis.
This compound serves as an excellent structural analogue internal standard for the quantification of 8-oxo-7,8-dihydroguanine (8-oxoGua), a key biomarker of oxidative DNA damage. researchgate.netresearchgate.net Its chemical structure and, crucially, its electrochemical response are very similar to those of 8-oxoGua, which allows it to effectively mimic the behavior of the analyte during HPLC-ECD analysis. researchgate.net In this application, a known quantity of this compound is added to DNA samples prior to acid hydrolysis and analysis. researchgate.net By comparing the peak area of the analyte (8-oxoGua) to the peak area of the IS, highly accurate and precise quantification can be achieved, compensating for variations in sample injection volume and other procedural variables. researchgate.net
However, it is important to understand the limitations of a structural analogue IS. While it can control for variability in injection volume, its ability to compensate for other issues, such as analyte degradation on the column or artificial oxidation during sample workup, may be limited, as its stability might not perfectly match that of the target analyte. benthamdirect.com
Future Research Directions and Potential Academic Applications
Design and Synthesis of Novel Derivatives with Enhanced Biological Specificity
The development of novel derivatives of 2,6-diamino-8-purinol is a promising avenue for enhancing its biological activity and specificity. mdpi.com By strategically modifying its chemical structure, researchers can aim to improve its efficacy as an inhibitor of enzymes like xanthine (B1682287) oxidase and guanosine (B1672433) deaminase, which are implicated in various diseases. smolecule.com
The synthesis of new purine (B94841) analogues often involves multi-step processes. For instance, new 1,3,8-trisubstituted purine-2,6-diones have been synthesized through the cyclization of carboxamide intermediates. researchgate.net This method has proven to be efficient, yielding purer products in higher quantities. researchgate.net Similarly, other synthetic strategies have involved the nucleophilic substitution of precursor compounds to create a variety of purine derivatives. researchgate.net These established methods can be adapted and refined for the creation of novel this compound derivatives.
A key challenge in this area is to design molecules that can overcome drug resistance and minimize off-target effects, which are common limitations of current purine-based therapies. mdpi.com Future research will likely focus on the structural optimization of these derivatives to improve their interaction with specific biological targets. mdpi.com The use of advanced techniques like chemo-enzymatic synthesis, which employs enzymes as catalysts, could lead to the creation of highly specific and potent compounds. preprints.org
Table 1: Examples of Synthetic Approaches for Purine Derivatives
| Precursor Compound | Reagents and Conditions | Resulting Derivative Class | Reference |
| Carboxamide intermediates | 1,1,1,3,3,3,-hexamethyldisilazane | 1,3,8-trisubstituted purine-2,6-diones | researchgate.net |
| 6-chloropurine derivative | Phenol, aniline, or cyclohexylamine (B46788) | Substituted purine derivatives | researchgate.net |
| 2,6-dichloropurine (B15474) | Aniline, cyclohexylamine | 2,6-diamino-substituted purines | nih.gov |
Exploration in Material Science and Electrochemistry
The electrochemical properties of this compound make it a compound of interest for applications in material science. smolecule.com Its ability to undergo electrochemical oxidation makes it suitable for studies involving advanced materials like carbon nanotube electrodes. smolecule.com
Research has shown that 2,6-diaminopurine (B158960) (a related compound) is oxidized at a multiwall carbon nanotube modified glassy carbon electrode (MWCNT/GCE). tubitak.gov.trresearchgate.net The oxidation process is irreversible and involves the transfer of two protons and two electrons. researchgate.net The oxidation product, 2,6-diamino-8-hydroxypurine (which is this compound), can be adsorbed onto the electrode surface. tubitak.gov.tr This property could be harnessed for the development of new sensors or electronic components.
Further investigation into the electrochemical behavior of this compound and its derivatives could lead to the development of novel purine-based materials with applications in electronics and energy storage. numberanalytics.com The interaction of these compounds with different electrode materials and under various conditions remains a fertile area for research.
Table 2: Electrochemical Properties of 2,6-Diaminopurine Oxidation
| Parameter | Value | Conditions | Reference |
| Oxidation Peak Potential | ~0.72 V vs. Ag/AgCl | pH 7.4 phosphate (B84403) buffer solution, MWCNT/GCE | researchgate.net |
| Proton/Electron Transfer | 2 protons, 2 electrons | pH range 3.0 to 10.0 | researchgate.net |
| Activation Energy (Ea) | 33.10 ± 1.88 kJ/mol | - | researchgate.net |
Development as a Biochemical Tool or Probe for Pathway Elucidation
Due to its structural similarity to naturally occurring purines, this compound can serve as a valuable tool in biochemical research. smolecule.com It can be utilized to probe the intricacies of purine metabolism and to study the enzymes involved in these pathways. smolecule.com
One notable application has been its use as an internal standard in high-performance liquid chromatography with electrochemical detection (HPLC-ECD) for the quantification of 8-oxo-7,8-dihydroguanine, a marker of oxidative DNA damage. nih.gov This demonstrates its utility in developing accurate analytical methods for studying cellular processes.
Furthermore, fluorescent analogues of purines are being developed to study nucleic acids and enzymatic reactions. preprints.org While this compound itself is not strongly fluorescent, the development of fluorescent derivatives could open up new possibilities for its use as a probe in cellular imaging and other biochemical assays. The synthesis of such derivatives, potentially through chemo-enzymatic methods, is an active area of research. preprints.org
Challenges and Opportunities in Purine Analogue Research
The field of purine analogue research, while full of potential, faces several challenges. A significant hurdle is the large-scale synthesis of these complex molecules, which can be costly and inefficient. numberanalytics.com Developing more sustainable and environmentally friendly synthesis methods is a key priority. numberanalytics.com
Another challenge lies in the inherent complexity of the biological systems that these analogues are designed to target. mdpi.com Overcoming issues like drug resistance and off-target effects requires a deep understanding of the molecular interactions at play and often necessitates interdisciplinary collaboration between chemists, biologists, and material scientists. mdpi.comnumberanalytics.com
Despite these challenges, the opportunities in purine analogue research are vast. The structural versatility of the purine scaffold allows for the creation of a wide array of compounds with diverse biological activities. mdpi.com The advent of new technologies, such as artificial intelligence and machine learning, is expected to accelerate the discovery and design of novel purine-based drugs and materials. numberanalytics.com Continued research into compounds like this compound will undoubtedly contribute to advancements in medicine, biotechnology, and material science. numberanalytics.com
Q & A
Q. How should conflicting toxicity profiles of this compound across studies be reconciled?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to aggregate preclinical data. Perform species-specific toxicity meta-analyses, adjusting for variables like dosing regimen and vehicle used. Validate findings in human-relevant models (e.g., 3D organoids) .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to animal studies involving this compound?
Q. How can researchers ensure reproducibility of this compound’s bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
